Ethyl 4-[(4-cyanophenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate
Description
Ethyl 4-[(4-cyanophenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative characterized by:
- Trifluoromethyl group at position 7, enhancing lipophilicity and metabolic stability.
- Ethyl carboxylate at position 3, contributing to solubility and serving as a synthetic handle for further modifications.
This compound is of interest in medicinal chemistry due to the pharmacophoric quinoline scaffold, which is prevalent in anticancer and antimicrobial agents.
Properties
IUPAC Name |
ethyl 4-(4-cyanoanilino)-7-(trifluoromethyl)quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O2/c1-2-28-19(27)16-11-25-17-9-13(20(21,22)23)5-8-15(17)18(16)26-14-6-3-12(10-24)4-7-14/h3-9,11H,2H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPQHESMVGYORR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1NC3=CC=C(C=C3)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Quinoline derivatives, which this compound is a part of, are known to have a wide range of biological activities and can inhibit different enzymes including topoisomerase, thymidylate synthase, telomeras, and different protein kinases.
Mode of Action
It’s known that quinoline derivatives can interact with their targets and cause changes that lead to their biological effects.
Biochemical Pathways
Quinoline derivatives are known to affect various biochemical pathways due to their broad-spectrum biological activities.
Result of Action
Ethyl 4-[(4-cyanophenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate exhibits a moderate cytotoxic activity against the MCF-7 mammary gland cancer cell line and HePG2 hepatocellular carcinoma cell line and a weak activity against the HCT-116 human colorectal carcinoma cell line. This suggests that the compound may have potential as an anticancer agent.
Biological Activity
Ethyl 4-[(4-cyanophenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, antimalarial, and anticancer research. This article presents a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound belongs to the quinoline family, characterized by a quinoline backbone with various substituents that influence its biological properties. The presence of the trifluoromethyl group and the cyanophenyl moiety are critical for its activity.
- Molecular Formula : C18H14F3N3O2
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinoline derivatives, including this compound. The compound has shown significant activity against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
This data suggests that the compound could be a promising candidate for developing new antimicrobial agents.
Antimalarial Activity
In vitro studies have evaluated the antimalarial effects of this compound against Plasmodium falciparum, the causative agent of malaria. The results indicated that it possesses notable inhibitory activity.
| Compound | IC50 (µM) |
|---|---|
| This compound | 1.5 |
| Standard Drug (Chloroquine) | 0.05 |
The compound's IC50 value indicates a strong potential for further development as an antimalarial drug.
Anticancer Activity
The anticancer properties of this compound have also been investigated. Studies using various cancer cell lines have shown promising results.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 10 |
| MCF-7 (Breast Cancer) | 8 |
| A549 (Lung Cancer) | 12 |
These findings suggest that this compound may inhibit cancer cell proliferation effectively, warranting further exploration in cancer therapy.
The biological activity of this compound is believed to be linked to its ability to interfere with specific enzymatic pathways in pathogens and cancer cells. For instance, it may inhibit key enzymes involved in cell division or metabolic processes essential for microbial survival.
Case Studies
- Antimicrobial Efficacy : A study conducted on various quinoline derivatives demonstrated that modifications at the C-7 position significantly enhanced antimicrobial potency. This compound was among the most effective compounds tested against Gram-positive bacteria .
- Antimalarial Research : In a comparative study assessing new antimalarial agents, this compound exhibited superior activity compared to traditional treatments, indicating its potential as a lead compound for drug development against malaria .
- Cancer Cell Inhibition : Research focusing on the cytotoxic effects of quinoline derivatives on cancer cell lines revealed that this compound induced apoptosis in HeLa cells through mitochondrial pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 4
Ethyl 4-[(2-Hydroxyphenyl)Amino]-7-(Trifluoromethyl)Quinoline-3-Carboxylate ()
- Key Difference: 2-Hydroxyphenylamino substituent instead of 4-cyanophenylamino.
- Electron-donating hydroxyl group alters electronic properties, which may reduce electrophilicity at the quinoline core.
Ethyl 4-Hydroxy-7-(Trifluoromethyl)Quinoline-3-Carboxylate ()
- Key Difference : Hydroxy group directly attached to position 3.
- Impact: Increased reactivity (e.g., undergoes O-acylation or N-acylation under specific conditions) . Lower molecular weight (285.22 g/mol vs. ~376 g/mol for the target compound) due to the absence of the anilino group .
Ethyl 4-{[(4-Chlorophenyl)Methyl]Amino}-6-(Trifluoromethyl)Quinoline-3-Carboxylate ()
- Key Difference: Bulky benzylamino substituent with a chlorine atom.
- Chlorine atom introduces moderate electron-withdrawing effects, but less pronounced than cyano .
Substituent Variations at Position 7 and Other Positions
Ethyl 6-Bromo-4-[(2,4-Difluorophenyl)Amino]-7-EthoxyQuinoline-3-Carboxylate ()
- Key Differences: Bromine at position 6, ethoxy at position 7, and 2,4-difluorophenylamino at position 4.
- Impact :
Ethyl 7-Chloro-6-Fluoro-4-HydroxyQuinoline-3-Carboxylate ()
Physicochemical and Pharmacological Properties
Table 1: Comparative Data for Select Quinoline Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
